
氟甲基(4-氧代-3,4-二氢喹唑啉-2-基)乙酸盐
描述
“Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is a compound used for proteomics research applications . It has a molecular formula of C11H9FN2O3 and a molecular weight of 236.2 .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis
The InChI code for “Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is 1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,13H,1H3,(H,14,15) .Physical and Chemical Properties Analysis
“Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate” is a powder with a molecular weight of 236.2 . It is stored at room temperature .科学研究应用
抗癌特性
使用 S-芳基化方法合成的新的衍生物,特别是乙基 2-((3-(4-氟苯基)-6-甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代) 乙酸盐,对宫颈癌、肺腺癌和三阴性乳腺癌细胞等人类癌细胞系表现出有效的细胞毒活性。它对 VEGFR-2 和 EGFR 酪氨酸激酶表现出抑制活性,表明其作为有效抗癌剂的潜力 (Riadi 等人,2021)。
抗菌和抗惊厥活性
由邻氨基苯甲酸合成的 3-取代-2-硫代喹唑啉-4(3H)-酮衍生物表现出显着的抗菌和抗惊厥活性。值得注意的是,这些化合物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出广谱活性,并具有有效的抗惊厥活性,表明它们可用于治疗感染和癫痫发作 (Rajasekaran 等人,2013)。
抗炎和镇痛活性
对 3-取代-2-硫代喹唑啉-4(3H)-酮衍生物的另一项研究揭示了显着的抗炎和镇痛活性。在合成的化合物中,特定的化合物与双氯芬酸钠和喷他佐辛等标准药物相比,显示出优异的抗炎活性和显着的镇痛活性,突出了它们在疼痛和炎症管理中的潜力 (Rajasekaran 等人,2011)。
新型抗癌剂
采用一锅三组分法合成了含有 2-氧代喹啉结构的新型 α-氨基膦酸酯衍生物,旨在发现新的抗癌剂。对这些化合物对各种癌细胞系的抗肿瘤活性进行了评估,显示出中等到高水平的活性,并表明它们作为抗癌药物的潜力 (Fang 等人,2016)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
生化分析
Biochemical Properties
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction.
Cellular Effects
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. These effects are highly dependent on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
The molecular mechanism of action of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to the active site of proteases, leading to the inhibition of their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable at room temperature, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
Methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of methyl fluoro(4-oxo-3,4-dihydroquinazolin-2-yl)acetate is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can significantly impact its biochemical and cellular effects.
属性
IUPAC Name |
methyl 2-fluoro-2-(4-oxo-3H-quinazolin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-11(16)8(12)9-13-7-5-3-2-4-6(7)10(15)14-9/h2-5,8H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSNLGUMHJEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC2=CC=CC=C2C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


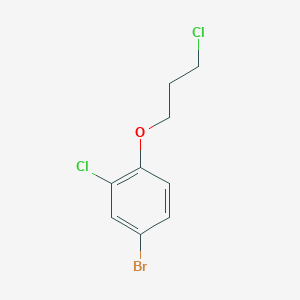
amine](/img/structure/B1437616.png)

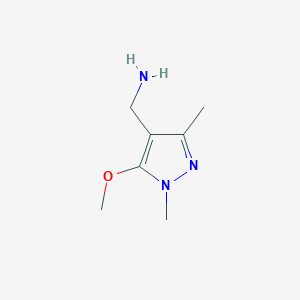
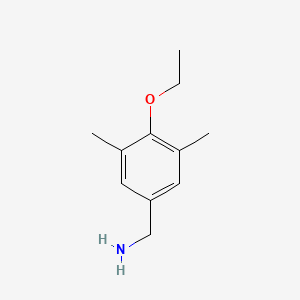
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

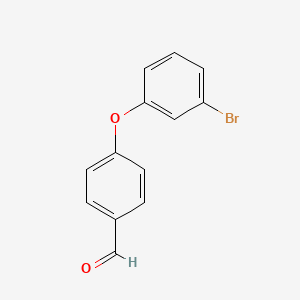
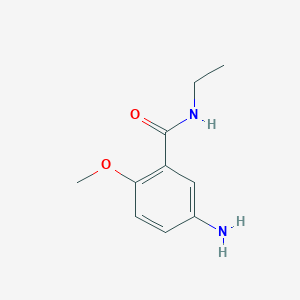
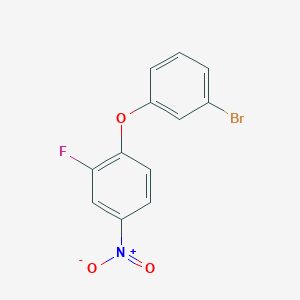
![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)


![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
